2,3-Dinitrobenzoic acid

Description

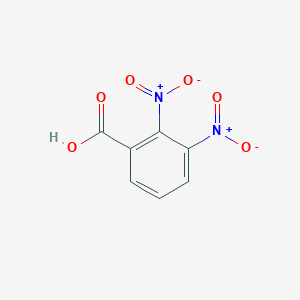

Structure

3D Structure

Properties

IUPAC Name |

2,3-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBTDBGTNZOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934265 | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15147-64-5 | |

| Record name | 15147-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dinitrobenzoic Acid (CAS Number: 15147-64-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on currently available public data. Specific experimental values for 2,3-Dinitrobenzoic acid are limited, and much of the available data pertains to its isomers. Researchers should validate all information through experimental verification.

Introduction

2,3-Dinitrobenzoic acid, with the CAS number 15147-64-5, is a nitroaromatic organic compound.[1][2] Its chemical structure consists of a benzoic acid core substituted with two nitro groups at the 2 and 3 positions of the benzene ring. This substitution pattern influences its physicochemical properties and potential biological activity. As with other nitrobenzoic acid isomers, it is a subject of interest in various fields of chemical research, including organic synthesis and materials science. However, detailed experimental data specifically for the 2,3-isomer is not as prevalent in the literature compared to its 3,4- and 3,5- counterparts.

Physicochemical Properties

Quantitative data for 2,3-Dinitrobenzoic acid is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1][2] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| CAS Number | 15147-64-5 | [1][2] |

| pKa (25°C) | 1.85 | [2] |

| XLogP3 (Computed) | 1.1 | [1] |

| Hydrogen Bond Donor Count (Computed) | 1 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 6 | [1] |

| Rotatable Bond Count (Computed) | 1 | [2] |

| Topological Polar Surface Area (Computed) | 129 Ų | [1][2] |

| Complexity (Computed) | 293 | [1][2] |

| Monoisotopic Mass (Computed) | 212.00693585 Da | [1][2] |

Synthesis and Analysis

Synthesis

The synthesis of 2,3-Dinitrobenzoic acid can be approached through the oxidation of 2,3-dinitrotoluene. While a detailed, step-by-step experimental protocol for this specific conversion is not explicitly available in the searched literature, a general conceptual workflow can be outlined.

Conceptual Synthesis Workflow

References

Synthesis and Characterization of 2,3-Dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dinitrobenzoic acid (C₇H₄N₂O₆), a valuable chemical intermediate in various research and development applications. Due to the limited availability of a direct, published experimental protocol for its synthesis, this guide presents a proposed methodology based on established and reliable procedures for analogous dinitrobenzoic acid isomers. The characterization data provided is a combination of reported values and predicted spectral information based on analogues, offering a robust reference for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dinitrobenzoic acid is presented in the table below. This data is crucial for handling, purification, and analytical method development.

| Property | Value | Reference |

| CAS Number | 15147-64-5 | [1][2] |

| Molecular Formula | C₇H₄N₂O₆ | [1][2] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents (Predicted) | N/A |

Synthesis of 2,3-Dinitrobenzoic Acid

Proposed Synthesis Route 1: Oxidation of 2,3-Dinitrotoluene

This method is based on the oxidation of a methyl group to a carboxylic acid using a strong oxidizing agent, a common transformation in organic synthesis. The procedure for the oxidation of 2,4,6-trinitrotoluene to 2,4,6-trinitrobenzoic acid can be adapted for this purpose.[3]

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dinitrotoluene (1.82 g, 10 mmol).

-

Addition of Oxidizing Agent: To the flask, cautiously add a solution of sodium dichromate (Na₂Cr₂O₇) (5.96 g, 20 mmol) in 20 mL of concentrated sulfuric acid (H₂SO₄). The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.

-

Isolation of Crude Product: The precipitated crude 2,3-Dinitrobenzoic acid is collected by vacuum filtration and washed with cold water until the filtrate is colorless.

-

Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield the pure 2,3-Dinitrobenzoic acid.

Proposed Synthesis Route 2: Nitration of 3-Nitrobenzoic Acid

This route involves the introduction of a second nitro group onto the aromatic ring of 3-nitrobenzoic acid. The conditions are adapted from the nitration of benzoic acid to 3,5-dinitrobenzoic acid.[4]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a 50 mL flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of fuming nitric acid (HNO₃).

-

Reaction Setup: In a separate 100 mL round-bottom flask, dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in 15 mL of concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-nitrobenzoic acid at 0-5°C with constant stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up: Pour the reaction mixture onto 100 g of crushed ice.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

Purification: The crude 2,3-Dinitrobenzoic acid is purified by recrystallization from hot water or an appropriate organic solvent system.

Characterization of 2,3-Dinitrobenzoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Predicted signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at δ > 10 ppm. The splitting pattern will be complex due to the ortho and meta couplings. |

| ¹³C NMR | Predicted signals for seven distinct carbon atoms. The carboxylic carbon is expected around 165-170 ppm. The aromatic carbons attached to the nitro groups would be deshielded, while the others would appear in the typical aromatic region (120-150 ppm). |

| IR (Infrared) Spectroscopy | Predicted characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro groups (~1530 and ~1350 cm⁻¹ respectively), and C-H stretching of the aromatic ring (~3100 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 212. Common fragmentation patterns would involve the loss of -OH (m/z 195), -NO₂ (m/z 166), and -COOH (m/z 167). |

Purification and Analysis

Purification Methods:

-

Recrystallization: This is the primary method for purifying the solid product. A suitable solvent system should be determined experimentally, with hot water or ethanol-water mixtures being good starting points.[5]

-

Column Chromatography: For removing closely related impurities, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be employed.[5]

-

Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.[5]

Analytical Methods:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions during chromatography.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

-

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthetic routes to 2,3-Dinitrobenzoic acid.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and characterization.

Safety Considerations

-

Both proposed synthetic routes involve the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Handle fuming nitric acid and concentrated sulfuric acid with extreme caution.

-

Dinitroaromatic compounds can be sensitive to heat and shock. Avoid excessive heating and grinding of the solid product.

This guide provides a foundational framework for the synthesis and characterization of 2,3-Dinitrobenzoic acid. Researchers are encouraged to perform small-scale pilot reactions to optimize the proposed conditions for their specific laboratory settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dinitrobenzoic acid. The information is compiled from various scientific sources to support research, development, and safety protocols involving this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key characterization and synthesis procedures, and logical workflows are visualized using Graphviz diagrams.

Physical Properties

2,3-Dinitrobenzoic acid is a solid organic compound. While some of its physical properties are well-documented, experimental data for others, such as a precise boiling point, are scarce, likely due to its tendency to decompose at elevated temperatures.

Table 1: Physical and Chemical Identifiers of 2,3-Dinitrobenzoic Acid

| Property | Value | Source |

| CAS Number | 15147-64-5 | [1][2] |

| Molecular Formula | C₇H₄N₂O₆ | [1][3] |

| Molecular Weight | 212.12 g/mol | [1][3] |

| IUPAC Name | 2,3-dinitrobenzoic acid | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O | [3] |

| InChI Key | HCSBTDBGTNZOAB-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of 2,3-Dinitrobenzoic Acid

| Property | Value | Conditions | Source |

| pKa | 1.85 | 25 °C | [1] |

| Melting Point | Not available | - | |

| Boiling Point | Predicted: 440.2 ± 35.0 °C | - | |

| Density | Predicted: 1.688 g/cm³ | - | |

| Solubility | Data not available for the 2,3-isomer. General solubility of dinitrobenzoic acids is higher in polar organic solvents like methanol and ethanol than in water. | - | [4] |

Chemical Properties and Reactivity

The chemical behavior of 2,3-Dinitrobenzoic acid is dictated by the presence of the carboxylic acid group and the two nitro groups on the aromatic ring. The electron-withdrawing nature of the nitro groups significantly increases the acidity of the carboxylic acid compared to benzoic acid.

Key reactions include:

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups to form 2,3-diaminobenzoic acid. This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents, such as hydrogen gas with a catalyst (e.g., Palladium on carbon) or metal-acid systems (e.g., tin and hydrochloric acid).

-

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of 2,3-Dinitrobenzoic Acid

Experimental Protocol: Oxidation of Dinitrotoluene (General Procedure)

This protocol is based on the oxidation of other dinitrotoluene isomers and would require optimization for the synthesis of 2,3-Dinitrobenzoic acid.

Materials:

-

2,3-Dinitrotoluene

-

Potassium dichromate (K₂Cr₂O₇) or other suitable oxidizing agent (e.g., potassium permanganate)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Hydrochloric acid (HCl) (1:1)

-

Ice

Procedure:

-

A suspension of 2,3-dinitrotoluene in water is prepared in a round-bottom flask.

-

Powdered potassium dichromate is added to the suspension.

-

Concentrated sulfuric acid is slowly added to the mixture while stirring and maintaining the temperature between 50-55°C by cooling in an ice bath.

-

After the initial exothermic reaction subsides, the mixture is heated to and maintained at approximately 65°C for one hour.

-

The reaction mixture is then cooled to room temperature and poured over ice.

-

The crude product is collected by vacuum filtration and washed with ice-cold water.

-

The crude solid is suspended in water and dissolved by the gradual addition of a 10% sodium carbonate solution to form the sodium salt.

-

The solution is filtered to remove any insoluble impurities (such as unreacted dinitrotoluene).

-

The filtrate is then acidified with 1:1 hydrochloric acid until strongly acidic, causing the 2,3-Dinitrobenzoic acid to precipitate.

-

The precipitated product is collected by vacuum filtration, washed with ice-cold water, and dried.

Purification: Recrystallization

The crude 2,3-Dinitrobenzoic acid can be purified by recrystallization. The choice of solvent is critical and should be one in which the acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common solvent for recrystallizing benzoic acid derivatives is hot water or an ethanol/water mixture.

Experimental Protocol: Recrystallization from Hot Water

-

The crude 2,3-Dinitrobenzoic acid is placed in an Erlenmeyer flask.

-

A minimum amount of near-boiling water is added to the flask to just dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

-

The hot, clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration and washed with a small amount of ice-cold water.

-

The crystals are then dried thoroughly.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,3-Dinitrobenzoic acid.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2,3-Dinitrobenzoic acid. While specific, high-resolution spectra for the 2,3-isomer were not found in the initial search, the expected characteristic signals based on its structure are described below.

Table 3: Predicted Spectroscopic Data for 2,3-Dinitrobenzoic Acid

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). The specific splitting pattern will depend on the coupling between the three adjacent aromatic protons. - The acidic proton of the carboxylic acid will be a broad singlet, typically far downfield (δ > 10 ppm), and is D₂O exchangeable. |

| ¹³C NMR | - The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm. - Aromatic carbons will appear in the range of 120-150 ppm. Carbons attached to the nitro groups will be significantly deshielded. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - Asymmetric and symmetric N-O stretches from the nitro groups at approximately 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. - C-H stretching from the aromatic ring around 3000-3100 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 212. - Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46), NO (m/z 30), and for carboxylic acids, the loss of COOH (m/z 45) and H₂O (m/z 18). |

Thermal Decomposition

Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. Understanding the thermal stability of 2,3-Dinitrobenzoic acid is critical for safe handling and storage. The thermal decomposition of nitrobenzoic acid isomers is known to be an exothermic process. For related isomers, decomposition can begin at temperatures above 200°C. The primary decomposition pathways are believed to involve decarboxylation (loss of CO₂) and denitration (loss of NO₂).

Potential Reaction Pathway Visualization

The reduction of the nitro groups is a fundamental reaction of 2,3-Dinitrobenzoic acid. The following diagram illustrates this transformation.

Safety Information

Disclaimer: This document is intended for informational purposes only and is based on a review of publicly available scientific literature. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for safety procedures. Users should consult the relevant SDS and conduct a thorough risk assessment before handling 2,3-Dinitrobenzoic acid.

References

An In-depth Technical Guide to 2,3-Dinitrobenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dinitrobenzoic acid, a significant organic compound with applications in chemical synthesis and research. This document details its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis via the oxidation of 2,3-dinitrotoluene is provided, alongside a logical workflow diagram. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Molecular Structure and Chemical Formula

2,3-Dinitrobenzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₄N₂O₆.[1][2][3] Its structure consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, and two nitro groups (-NO₂) at positions 2 and 3. The presence of these electron-withdrawing groups significantly influences the acidity and reactivity of the molecule.

Key Identifiers:

-

Canonical SMILES: C1=CC(=C(C(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O[4]

The structural representation of 2,3-Dinitrobenzoic acid is as follows:

Caption: Molecular structure of 2,3-Dinitrobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dinitrobenzoic acid is presented in the table below. It is important to note that while some data is available for the 2,3-isomer, much of the detailed experimental data in the literature pertains to other isomers, such as 3,5-dinitrobenzoic acid.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₆ | [1][2][3] |

| Molecular Weight | 212.12 g/mol | [1][2][3][6] |

| pKa (at 25°C) | 1.85 | [1] |

| Predicted Boiling Point | 440.2 ± 35.0 °C | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [1][4] |

| Topological Polar Surface Area | 129 Ų | [1][4] |

| Complexity | 293 | [1][4] |

Experimental Protocols

Synthesis of 2,3-Dinitrobenzoic Acid

A common route for the synthesis of 2,3-Dinitrobenzoic acid involves the oxidation of 2,3-dinitrotoluene. While specific detailed protocols for this exact transformation are not abundant in recent literature, a general procedure can be adapted from established methods for the oxidation of similar nitrotoluene derivatives. One historical method points to a two-step synthesis starting from 3-nitrotoluene, which involves nitration followed by oxidation.[6]

Reaction Scheme:

Caption: General workflow for the synthesis of 2,3-Dinitrobenzoic acid.

Detailed Methodology (General Procedure):

-

Materials:

-

2,3-Dinitrotoluene

-

Potassium permanganate (KMnO₄) or another suitable oxidizing agent (e.g., chromic acid, nitric acid)

-

Sulfuric acid (H₂SO₄) (if using certain oxidizing agents)

-

Sodium hydroxide (NaOH) or other base for workup

-

Hydrochloric acid (HCl) or other acid for precipitation

-

Distilled water

-

Organic solvent for recrystallization (e.g., ethanol, aqueous ethanol)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,3-dinitrotoluene in water is prepared.

-

The oxidizing agent, such as potassium permanganate, is added portion-wise to the stirred suspension. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the solid manganese dioxide byproduct is removed by filtration.

-

The filtrate is made alkaline by the addition of a sodium hydroxide solution to ensure the product is in its carboxylate salt form, which is soluble in water.

-

Any unreacted starting material or non-acidic impurities can be removed by extraction with a suitable organic solvent.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the crude 2,3-Dinitrobenzoic acid.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.

-

-

Safety Precautions:

-

Dinitroaromatic compounds can be explosive and should be handled with care.

-

Strong oxidizing agents and concentrated acids are corrosive and hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the starting material, key reagents and conditions, and the final product in the synthesis of 2,3-Dinitrobenzoic acid.

Caption: Logical relationship in the synthesis of 2,3-Dinitrobenzoic acid.

Conclusion

This technical guide has provided a detailed overview of 2,3-Dinitrobenzoic acid, covering its molecular structure, physicochemical properties, and a general experimental protocol for its synthesis. The provided data and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into the specific biological activities and applications of this compound is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,3-DINITROBENZOIC ACID | 15147-64-5 [chemicalbook.com]

- 3. 2,3-DINITROBENZOIC ACID | 15147-64-5 [amp.chemicalbook.com]

- 4. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-DINITROBENZOIC ACID | CAS 15147-64-5 [matrix-fine-chemicals.com]

- 6. 2,3-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Theoretical Electronic Structure of 2,3-Dinitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific in-depth theoretical studies on the electronic structure of 2,3-Dinitrobenzoic acid. To fulfill the request for a detailed technical guide, this document provides an illustrative framework based on published research on the closely related isomer, 3,5-Dinitrobenzoic acid . All quantitative data and computational protocols presented herein are derived from studies on this surrogate molecule and serve as an example of the analyses that could be applied to 2,3-Dinitrobenzoic acid.

Introduction

Dinitrobenzoic acids are a class of organic compounds with significant applications in various fields, including their use as corrosion inhibitors and as reagents in chemical synthesis. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, stability, and potential interactions in biological and chemical systems. This guide outlines the theoretical approach to studying the electronic structure of dinitrobenzoic acids, using 2,3-Dinitrobenzoic acid as the target of interest, with illustrative data from its 3,5-isomer.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular properties. These methods allow for the precise calculation of geometric parameters, electronic properties such as frontier molecular orbitals (HOMO-LUMO), and the distribution of charge within the molecule. Such data is invaluable for predicting reaction mechanisms, spectroscopic behavior, and potential pharmacological activity.

Molecular Structure and Geometry

The initial step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). The molecular structure of 2,3-Dinitrobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and two nitro groups at the 2 and 3 positions.

Caption: Molecular structure of 2,3-Dinitrobenzoic acid with atom numbering.

Optimized Geometrical Parameters

The following table summarizes the optimized geometrical parameters (bond lengths and bond angles) for 3,5-Dinitrobenzoic acid, calculated using DFT methods. These values represent the molecule's structure at its energy minimum.

| Parameter | Bond Length (Å) | Parameter | **Bond Angle (°) ** |

| C1-C2 | 1.392 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.388 | C1-C2-C3 | 121.1 |

| C3-C4 | 1.387 | C2-C3-C4 | 118.1 |

| C4-C5 | 1.388 | C3-C4-C5 | 121.1 |

| C5-C6 | 1.392 | C4-C5-C6 | 120.7 |

| C1-C7 | 1.495 | C5-C6-C1 | 119.5 |

| C3-N1 | 1.479 | C2-C3-N1 | 119.2 |

| C5-N2 | 1.479 | C4-C5-N2 | 119.2 |

| C7=O1 | 1.213 | O1-C7-O2 | 124.2 |

| C7-O2 | 1.359 | C1-C7-O2 | 113.8 |

| N1-O3 | 1.229 | C3-N1-O3 | 117.8 |

| N1-O4 | 1.229 | O3-N1-O4 | 124.4 |

| Data derived from theoretical studies on 3,5-Dinitrobenzoic acid for illustrative purposes. |

Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and kinetic stability.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

Energy Gap (ΔE): The difference between HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A small energy gap implies high chemical reactivity and low kinetic stability.

| Property | Energy (eV) |

| HOMO Energy | -8.51 |

| LUMO Energy | -3.95 |

| Energy Gap (ΔE) | 4.56 |

| Data derived from theoretical studies on 3,5-Dinitrobenzoic acid for illustrative purposes. |

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insight into the charge distribution across the molecule and identifying electrophilic and nucleophilic sites.

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | 0.15 | O1 (C=O) | -0.45 |

| C2 | -0.12 | O2 (C-O) | -0.52 |

| C3 | 0.35 | H (O-H) | 0.43 |

| C4 | -0.18 | N (Nitro) | 0.60 |

| C5 | 0.35 | O (Nitro) | -0.38 |

| C6 | -0.12 | H (Aryl) | 0.15 |

| C7 (COOH) | 0.65 | ||

| Data derived from theoretical studies on 3,5-Dinitrobenzoic acid for illustrative purposes. |

Experimental Protocols (Computational Methodology)

The theoretical data presented in this guide is based on computational protocols commonly used for this class of molecules. A typical workflow involves geometry optimization followed by the calculation of electronic properties.

Density Functional Theory (DFT) Calculations

The equilibrium geometry and electronic properties are calculated using Density Functional Theory (DFT).[1] A popular and effective method is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2]

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Functional: B3LYP.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost. This set includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Optimization: The molecular geometry is optimized without any symmetry constraints, and the nature of the stationary points is confirmed by calculating vibrational frequencies to ensure no imaginary frequencies are present, confirming a true energy minimum.

-

Property Analysis: Following optimization, further analyses such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed to investigate charge distribution and intramolecular interactions.[1] Frontier molecular orbitals (HOMO and LUMO) are also calculated at the same level of theory.

References

Spectroscopic Profile of 2,3-Dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dinitrobenzoic acid (CAS No. 15147-64-5).[1][2][3][4][5][6] Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents a combination of predicted data, analogous data from related isomers, and established methodologies to offer a robust analytical profile. The information herein is intended to support researchers in identification, characterization, and quality control processes involving 2,3-Dinitrobenzoic acid.

Chemical Structure and Properties

-

IUPAC Name: 2,3-Dinitrobenzoic acid

-

Molecular Formula: C₇H₄N₂O₆

-

Molecular Weight: 212.12 g/mol

-

CAS Number: 15147-64-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 2,3-Dinitrobenzoic acid. These predictions are based on established chemical shift theory and data from similar nitroaromatic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dinitrobenzoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | ~8.0, ~1.5 |

| H-5 | 7.8 - 8.0 | Triplet (t) | ~8.0 |

| H-6 | 8.4 - 8.6 | Doublet of Doublets (dd) | ~8.0, ~1.5 |

| COOH | 10.0 - 13.0 | Singlet (broad) | - |

Note: The chemical shift of the carboxylic acid proton can vary significantly with concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dinitrobenzoic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 130 - 135 |

| C-2 | 148 - 152 |

| C-3 | 145 - 149 |

| C-4 | 125 - 129 |

| C-5 | 132 - 136 |

| C-6 | 128 - 132 |

| C=O | 165 - 170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for 2,3-Dinitrobenzoic acid are based on the characteristic frequencies of its functional groups, drawing comparisons from isomers like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Table 3: Expected Infrared Absorption Bands for 2,3-Dinitrobenzoic Acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 |

| Nitro N=O | Asymmetric Stretching | 1550 - 1520 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro N=O | Symmetric Stretching | 1360 - 1330 |

| C-N | Stretching | 870 - 810 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,3-Dinitrobenzoic acid, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 212.

Table 4: Expected Mass Spectrometry Fragmentation for 2,3-Dinitrobenzoic Acid

| m/z | Proposed Fragment Ion |

| 212 | [M]⁺ (Molecular Ion) |

| 195 | [M - OH]⁺ |

| 182 | [M - NO]⁺ |

| 166 | [M - NO₂]⁺ |

| 120 | [M - NO₂ - NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2,3-Dinitrobenzoic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of the solid 2,3-Dinitrobenzoic acid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

An FT-IR spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

Dissolve a small amount of 2,3-Dinitrobenzoic acid in a volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2,3-Dinitrobenzoic acid.

References

- 1. 2,3-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-DINITROBENZOIC ACID | 15147-64-5 [chemicalbook.com]

- 5. 2,3-dinitrobenzoic acid [stenutz.eu]

- 6. 2,3-DINITROBENZOIC ACID | CAS 15147-64-5 [matrix-fine-chemicals.com]

Solubility of 2,3-Dinitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dinitrobenzoic acid is an aromatic carboxylic acid containing two nitro groups.[3] Its chemical structure influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" suggests that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both a polar carboxylic acid group and two nitro groups, along with a less polar benzene ring, gives 2,3-Dinitrobenzoic acid a complex solubility profile.

Solubility Data of Analogous Nitrobenzoic Acids

In the absence of specific quantitative data for 2,3-Dinitrobenzoic acid, the following tables present the experimentally determined solubility of 3-Nitrobenzoic acid and 3,5-Dinitrobenzoic acid in a range of common organic solvents at various temperatures.[1][4] This data, sourced from a study by Zhang et al., provides a valuable reference for estimating the solubility behavior of the 2,3-isomer.[1] The general trend observed is that solubility increases with temperature.[1]

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents (mol/L) [1]

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |

| 273.15 | 1.948 | 1.611 | 0.6847 | - | 0.1032 | 0.034 | - |

| 283.15 | - | - | 0.507 | 0.45 | 0.1688 | 0.0467 | - |

| 293.15 | 2.351 | 1.974 | 0.9474 | 1.5018 | 0.2547 | - | - |

| 303.15 | - | - | 0.8985 | 1.334 | 0.6881 | 0.1721 | - |

| 313.15 | 2.757 | - | 1.956 | 2.987 | 1.191 | 0.5104 | - |

| 323.15 | - | - | 1.5225 | 3.119 | 1.2733 | 0.7884 | - |

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents (mol/L) [1]

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |

| 273.15 | 0.1638 | - | - | - | - | - | - |

| 283.15 | 0.64 | 0.45 | - | - | - | - | - |

| 293.15 | 3.1812 | - | - | - | - | - | - |

| 303.15 | 3.606 | 1.7218 | - | - | - | - | - |

| 313.15 | 13.676 | - | - | - | - | - | - |

| 323.15 | 4.92 | 2.7884 | - | - | - | - | - |

Note: Dashes indicate data not provided in the source material.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 2,3-Dinitrobenzoic acid in an organic solvent, based on the widely used isothermal shake-flask method.[5]

3.1. Materials and Equipment

-

2,3-Dinitrobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dinitrobenzoic acid to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Equilibrate the samples by shaking for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Determine the concentration of 2,3-Dinitrobenzoic acid in the diluted sample using a pre-validated analytical method. For a chromophoric compound like this, UV-Vis spectrophotometry or HPLC are common choices.

-

Prepare a calibration curve using standard solutions of known concentrations of 2,3-Dinitrobenzoic acid in the same solvent.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for 2,3-Dinitrobenzoic acid remains elusive in the readily accessible scientific literature, this guide provides valuable insights for researchers and drug development professionals. By presenting analogous data for structurally similar nitrobenzoic acids, a reasonable estimation of solubility behavior can be made. Furthermore, the detailed experimental protocol and workflow diagram offer a practical and robust framework for determining the precise solubility of 2,3-Dinitrobenzoic acid in any organic solvent of interest, thereby enabling its effective use in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids | CiNii Research [cir.nii.ac.jp]

- 3. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Acidity and pKa of 2,3-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2,3-dinitrobenzoic acid. It is intended for an audience with a strong background in chemistry, particularly in the fields of physical organic chemistry, analytical chemistry, and medicinal chemistry. This document delves into the theoretical underpinnings of the acidity of this molecule, presents relevant quantitative data, and provides detailed experimental protocols for the determination of its pKa value.

Introduction

2,3-Dinitrobenzoic acid is a highly acidic organic compound due to the presence of two electron-withdrawing nitro groups on the aromatic ring in close proximity to the carboxylic acid functionality. The position of these substituents significantly influences the electronic environment of the carboxyl group, thereby affecting its dissociation constant (Ka) and, consequently, its pKa value. An accurate understanding and determination of the pKa of 2,3-dinitrobenzoic acid are crucial for various applications, including its use as a chemical intermediate, in the development of novel pharmaceuticals, and for theoretical studies on structure-activity relationships.

Physicochemical Properties and Acidity

The key physicochemical properties of 2,3-dinitrobenzoic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₆ | [1][2] |

| Molecular Weight | 212.12 g/mol | [1] |

| CAS Number | 15147-64-5 | [1][2][3] |

| pKa (at 25 °C) | 1.85 | [1] |

The acidity of 2,3-dinitrobenzoic acid is markedly increased compared to benzoic acid (pKa ≈ 4.2). This is a direct consequence of the electronic effects exerted by the two nitro groups. Both nitro groups are potent electron-withdrawing groups, operating through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent and helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.

-

Mesomeric (Resonance) Effect (-M): The nitro groups can delocalize the electron density of the benzene ring through resonance. This effect is particularly strong when the nitro group is at the ortho or para position relative to another group. In 2,3-dinitrobenzoic acid, the nitro group at the 2-position (ortho) and the 3-position (meta) both contribute to the electron withdrawal. The ortho nitro group can also exert a steric effect, which may influence the planarity of the carboxyl group and its interaction with the solvent.

The combination of these electron-withdrawing effects delocalizes the negative charge of the carboxylate anion, stabilizing it and thus facilitating the release of the proton, which results in a lower pKa value and higher acidity.

Comparative Acidity of Dinitrobenzoic Acid Isomers

The position of the nitro groups significantly impacts the acidity of dinitrobenzoic acids. The table below provides a comparison of the pKa values for various isomers.

| Compound | pKa Value |

| Benzoic Acid | 4.20 |

| 2-Nitrobenzoic Acid | 2.17 |

| 3-Nitrobenzoic Acid | 3.49 |

| 4-Nitrobenzoic Acid | 3.43 |

| 2,3-Dinitrobenzoic Acid | 1.85 |

| 2,4-Dinitrobenzoic Acid | 1.42 |

| 2,5-Dinitrobenzoic Acid | 1.62 |

| 2,6-Dinitrobenzoic Acid | 1.15 |

| 3,4-Dinitrobenzoic Acid | 3.34 |

| 3,5-Dinitrobenzoic Acid | 2.82 |

Note: pKa values are approximate and can vary slightly depending on the experimental conditions.

This data clearly illustrates that the presence of a nitro group in the ortho position (2- or 6-) leads to a significant increase in acidity, which is further enhanced by the presence of a second nitro group.

Experimental Protocols for pKa Determination

The pKa of 2,3-dinitrobenzoic acid can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the buffer region of the titration curve.

Materials and Equipment:

-

2,3-Dinitrobenzoic acid

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 2,3-dinitrobenzoic acid to prepare a solution with a concentration of approximately 1 mM. Dissolve the acid in deionized water. A small amount of a co-solvent like ethanol may be used if solubility is an issue, but this will affect the measured pKa. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[4]

-

Initial pH Adjustment: Adjust the initial pH of the analyte solution to approximately 1.8-2.0 using the 0.1 M HCl solution.[4]

-

Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Ensure the stir bar does not hit the electrode.

-

Titration: Begin the titration by adding small increments of the 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[5]

-

Data Collection: Continue the titration until the pH reaches approximately 12.[4]

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. At this point, the pH is equal to the pKa of the acid.

-

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials and Equipment:

-

2,3-Dinitrobenzoic acid

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 1 to 3)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2,3-dinitrobenzoic acid in a suitable solvent (e.g., methanol or deionized water).

-

Determination of Analytical Wavelengths:

-

Prepare two solutions of 2,3-dinitrobenzoic acid at a concentration where the absorbance is within the linear range of the spectrophotometer.

-

Adjust the pH of one solution to a value at least 2 pH units below the expected pKa (e.g., pH 0) to ensure only the protonated form is present.

-

Adjust the pH of the second solution to a value at least 2 pH units above the expected pKa (e.g., pH 4) to ensure only the deprotonated (anionic) form is present.

-

Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) for both solutions.

-

Identify the wavelengths of maximum absorbance for both the acidic (λ_HA) and basic (λ_A⁻) forms. Choose a wavelength where the difference in absorbance between the two forms is maximal for the analysis.[6]

-

-

Preparation of Sample Solutions: Prepare a series of solutions containing the same concentration of 2,3-dinitrobenzoic acid in different buffer solutions covering a pH range of approximately pKa ± 1.5.

-

Absorbance Measurements: Measure the absorbance of each solution at the chosen analytical wavelength.

-

Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] where:

-

A is the absorbance of the solution at a given pH.

-

A_A⁻ is the absorbance of the fully deprotonated form.

-

A_HA is the absorbance of the fully protonated form. A plot of log[(A - A_A⁻) / (A_HA - A)] versus pH will yield a straight line with a slope of -1, and the pKa is the pH at which the log term is zero. Alternatively, a sigmoidal plot of absorbance versus pH can be generated, and the pKa corresponds to the pH at the inflection point.

-

Visualizations

Electronic Effects on Acidity

The following diagram illustrates the key electronic effects that contribute to the high acidity of 2,3-dinitrobenzoic acid.

Caption: Electronic effects stabilizing the conjugate base of 2,3-dinitrobenzoic acid.

Experimental Workflow for Potentiometric Titration

The logical flow for determining the pKa value using potentiometric titration is outlined below.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa of 2,3-dinitrobenzoic acid is approximately 1.85, indicating that it is a strong organic acid. This high acidity is attributed to the potent electron-withdrawing inductive and resonance effects of the two nitro groups, which stabilize the resulting carboxylate anion. The experimental determination of this value can be reliably performed using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of the acidity and pKa of this molecule is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and material science.

References

- 1. Page loading... [guidechem.com]

- 2. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-DINITROBENZOIC ACID | 15147-64-5 [chemicalbook.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. chemistry.beloit.edu [chemistry.beloit.edu]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2,3-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-Dinitrobenzoic acid (C₇H₄N₂O₆). While information on its initial discovery is scarce in readily available literature, its synthesis was reported in the early 20th century. This document details the seminal synthetic procedure and presents key physicochemical and spectroscopic data essential for its identification and use in a research and development setting. The primary historical synthesis involves the nitration of 3-nitrotoluene followed by oxidation of the resulting 2,3-dinitrotoluene. This guide provides a detailed experimental protocol for this historical method, along with tabulated quantitative data and visual diagrams to facilitate understanding of the chemical transformations and workflows.

Introduction

2,3-Dinitrobenzoic acid is a dinitrated derivative of benzoic acid. The presence of two nitro groups on the aromatic ring significantly influences its chemical properties, particularly its acidity and reactivity, making it a potentially valuable intermediate in organic synthesis. While not as commonly cited as its 3,5- and 2,4-isomers, understanding its synthesis and properties is crucial for researchers exploring the landscape of nitroaromatic compounds for applications in medicinal chemistry, materials science, and as an analytical reagent. This guide aims to consolidate the available historical and technical information on 2,3-Dinitrobenzoic acid.

Historical Context and Discovery

Detailed historical accounts of the initial discovery and isolation of 2,3-Dinitrobenzoic acid are not prominently featured in the accessible chemical literature. However, its synthesis and characterization are rooted in the extensive exploration of aromatic nitration reactions that took place in the late 19th and early 20th centuries. The primary historical synthesis of 2,3-Dinitrobenzoic acid was reported by H. A. Sirks in 1908 in the Recueil des Travaux Chimiques des Pays-Bas. This work was part of a broader investigation into substitution patterns in the benzene ring. The synthesis is a two-step process beginning with the nitration of a suitable precursor, followed by oxidation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,3-Dinitrobenzoic acid is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 2,3-Dinitrobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| CAS Number | 15147-64-5 | [1] |

| Appearance | Solid (form not specified in available data) | - |

| Melting Point | Not available in searched literature | - |

| Boiling Point | Not available in searched literature | - |

| pKa | Not available in searched literature | - |

Table 2: Spectroscopic Data for 2,3-Dinitrobenzoic Acid

| Spectrum Type | Key Peaks/Signals | Source |

| Infrared (IR) | Data not available in searched literature | - |

| ¹H Nuclear Magnetic Resonance (NMR) | Data not available in searched literature | - |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data not available in searched literature | - |

| Mass Spectrometry (MS) | Data not available in searched literature | - |

Note: While specific experimental spectroscopic data for 2,3-Dinitrobenzoic acid was not found in the immediate search, researchers can expect characteristic IR absorptions for the carboxylic acid (C=O and O-H stretches) and nitro groups (symmetric and asymmetric N-O stretches). NMR spectra would show characteristic shifts for the aromatic protons and carbons, influenced by the electron-withdrawing nitro and carboxyl groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Historical Synthesis Protocol

The seminal synthesis of 2,3-Dinitrobenzoic acid, as can be inferred from historical chemical literature, involves a two-step process starting from 3-nitrotoluene. The logical workflow for this synthesis is depicted below.

Step 1: Nitration of 3-Nitrotoluene to 2,3-Dinitrotoluene

This step involves the introduction of a second nitro group onto the aromatic ring of 3-nitrotoluene. The directing effects of the existing methyl and nitro groups guide the position of the incoming nitro group.

Experimental Protocol (Inferred from historical context):

-

Reactants:

-

3-Nitrotoluene

-

Mixed acid (a mixture of concentrated nitric acid and concentrated sulfuric acid)

-

-

Procedure:

-

3-Nitrotoluene is slowly added to a cooled, stirred mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The temperature of the reaction mixture is carefully controlled to prevent runaway reactions and the formation of byproducts.

-

After the addition is complete, the reaction mixture is stirred for a specified period, often with gentle warming, to ensure complete nitration.

-

The reaction mixture is then poured onto ice, causing the crude 2,3-dinitrotoluene to precipitate.

-

The solid product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.

-

Step 2: Oxidation of 2,3-Dinitrotoluene to 2,3-Dinitrobenzoic Acid

The methyl group of 2,3-dinitrotoluene is oxidized to a carboxylic acid in this step.

Experimental Protocol (Inferred from historical context):

-

Reactants:

-

2,3-Dinitrotoluene

-

An oxidizing agent (e.g., potassium permanganate or chromic acid)

-

Acid or base for pH adjustment and workup

-

-

Procedure:

-

2,3-Dinitrotoluene is suspended or dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The oxidizing agent is added portion-wise to the reaction mixture, and the temperature is controlled.

-

The reaction is typically heated to drive the oxidation to completion.

-

Upon completion of the reaction (indicated by a color change, for example, the disappearance of the purple color of permanganate), the reaction mixture is worked up.

-

The workup procedure involves removing the manganese dioxide byproduct (if permanganate is used) by filtration.

-

The filtrate is then acidified, causing the 2,3-Dinitrobenzoic acid to precipitate.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization.

-

Logical Relationships in Synthesis

The synthesis of 2,3-Dinitrobenzoic acid from 3-nitrotoluene is governed by the principles of electrophilic aromatic substitution and oxidation of alkylbenzenes. The logical relationship between the starting material, intermediate, and final product is dictated by the directing effects of the substituents on the benzene ring.

Conclusion

While the initial discovery of 2,3-Dinitrobenzoic acid is not well-documented, its synthesis was established in the early 20th century through a logical two-step process involving nitration and oxidation. This guide has provided a detailed, albeit inferred from historical context, experimental protocol for its preparation, along with available physicochemical data. The provided diagrams illustrate the synthetic workflow and the underlying chemical principles. Further research into historical chemical archives may uncover more specific details about its discovery and initial characterization. The information presented here serves as a valuable resource for researchers and professionals working with nitroaromatic compounds.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 2,3-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties of 2,3-Dinitrobenzoic acid. Due to a scarcity of direct experimental data for this specific isomer, this document focuses on established methodologies for determining these crucial parameters, drawing parallels with closely related dinitrobenzoic acid isomers where data is available. This guide is intended to be a valuable resource for researchers in drug development and materials science, providing the foundational knowledge required for further investigation and application of 2,3-Dinitrobenzoic acid.

Physicochemical Properties of 2,3-Dinitrobenzoic Acid

A summary of the known and computed physicochemical properties of 2,3-Dinitrobenzoic acid is presented below. These values are essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Monoisotopic Mass | 212.00693585 Da | [1][2] |

| pKa | 1.85 (at 25°C) | [1] |

| XLogP3 | 1.1 | [2] |

| Topological Polar Surface Area | 129 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Complexity | 293 | [1][2] |

Comparative Thermochemical Data of Dinitrobenzoic Acid Isomers

| Thermochemical Property | 3,5-Dinitrobenzoic Acid | Unit | Source |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2894.00 ± 0.40 | kJ/mol | [3][4] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -432.60 ± 0.40 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 30.60 | kJ/mol | [3] |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of 2,3-Dinitrobenzoic acid requires rigorous experimental procedures. The following sections detail the standard methodologies employed for these measurements.

Bomb Calorimetry for Enthalpy of Combustion

Isothermal bomb calorimetry is the primary technique for determining the standard enthalpy of combustion.[5] This value is fundamental for calculating the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A pellet of approximately 1 gram of 2,3-Dinitrobenzoic acid is prepared and weighed with high precision.[5] The pellet is placed in a crucible, and a fuse wire of known mass and combustion energy is attached.[5]

-

Calorimeter Setup: The sealed bomb is filled with high-purity oxygen to approximately 30 atm and placed in a calorimeter containing a known mass of water.[5]

-

Combustion: After achieving thermal equilibrium, the sample is ignited.[5] The temperature change of the water is meticulously monitored and recorded to determine the temperature rise (ΔT).[5]

-

Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The total heat released is calculated using the calorimeter's heat capacity, which is determined by calibrating with a standard substance like benzoic acid. Corrections are also made for the heat of combustion of the fuse wire and the formation of nitric acid.

Caption: Workflow for determining the enthalpy of combustion.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is utilized to determine the melting point, enthalpy of fusion, and to identify any exothermic decomposition events.[6]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 2,3-Dinitrobenzoic acid is hermetically sealed in an aluminum pan.[5] An empty sealed pan serves as a reference.[5][6]

-

Instrument Setup: The sample and reference pans are placed into the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a consistent flow rate.[6]

-

Heating Program: The sample is subjected to a controlled heating program, for instance, a linear ramp of 10 °C/min.[5]

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.[6]

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. An endothermic peak indicates melting, and the area under this peak is integrated to calculate the enthalpy of fusion. Sharp exothermic peaks would suggest decomposition.[6]

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Thermogravimetric Analysis (TGA) is employed to determine the mass loss of a sample as a function of temperature, which is crucial for identifying decomposition temperatures.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 2,3-Dinitrobenzoic acid is placed in a TGA sample pan.

-

Instrument Setup: The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).

-

Heating Program: The sample is heated at a constant rate.

-

Data Collection: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: A plot of mass versus temperature is generated. Significant weight loss indicates decomposition, and the onset temperature of this weight loss is a key parameter for thermal stability assessment.[7]

Caption: A logical workflow for assessing thermal stability.

Knudsen Effusion Method for Sublimation Enthalpy

The Knudsen effusion method can be used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated.

Methodology:

-

Experiment: A sample of 2,3-Dinitrobenzoic acid is placed in a Knudsen cell, a container with a small orifice, which is then heated to various constant temperatures in a high-vacuum chamber.[5] The rate of mass loss due to the effusion of vapor through the orifice is measured at each temperature.[5]

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen-Hertz equation.[5]

-

Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Conclusion

While direct experimental thermochemical data for 2,3-Dinitrobenzoic acid remains to be fully elucidated, the established methodologies outlined in this guide provide a clear pathway for its determination. The comparative data from other dinitrobenzoic acid isomers serve as a useful reference point for what can be expected. A thorough understanding of the thermochemical properties is paramount for the safe handling, formulation, and application of 2,3-Dinitrobenzoic acid in research and development, particularly within the pharmaceutical industry. The experimental workflows and protocols detailed herein offer a robust framework for obtaining the necessary data to ensure both safety and efficacy in its future applications.

References

- 1. Page loading... [guidechem.com]

- 2. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3,5-dinitro- (CAS 99-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzoic acid, 3,5-dinitro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,3-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 2,3-Dinitrobenzoic acid. While a definitive, publicly available crystal structure for 2,3-Dinitrobenzoic acid has not been identified in crystallographic databases, this document outlines the essential experimental and analytical workflows required for such a determination. To illustrate the expected data and its presentation, crystallographic information for the closely related isomer, 3,5-Dinitrobenzoic acid, is utilized as a representative example.

Introduction

2,3-Dinitrobenzoic acid (C₇H₄N₂O₆) is a nitroaromatic compound with potential applications in organic synthesis and as a precursor for various functional materials.[1] The arrangement of molecules in the solid state, or crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, melting point, stability, and bioavailability. A thorough understanding of the crystal structure is therefore critical for its application in pharmaceuticals and material science.

This technical guide details the process of single-crystal X-ray diffraction, the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution and refinement.

Crystal Growth

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation of a saturated solution is a common and effective method.

Protocol for Crystal Growth by Slow Evaporation:

-

Solvent Selection: A suitable solvent or solvent mixture is identified in which 2,3-Dinitrobenzoic acid has moderate solubility. Solvents to consider include ethanol, methanol, acetone, or mixtures with water.

-

Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature, followed by cooling to room temperature.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks. This process should be carried out in a vibration-free environment to promote the growth of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection

High-quality crystals are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a cryoloop or a glass fiber.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern CCD or CMOS area-detector diffractometer is used to collect the diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, leading to the assignment of a space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods on F². Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Data Presentation: Representative Crystal Structure Data